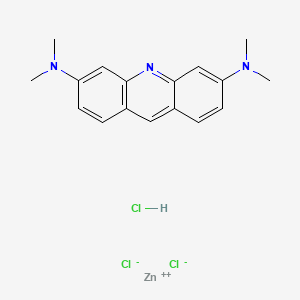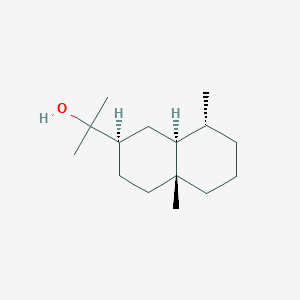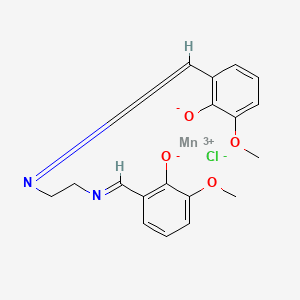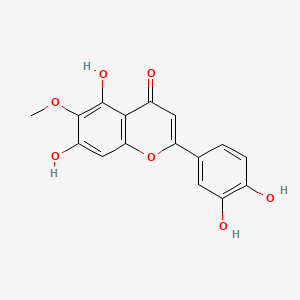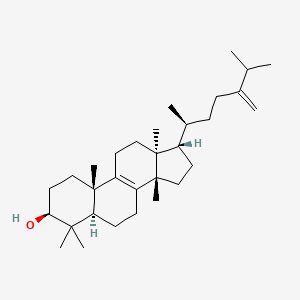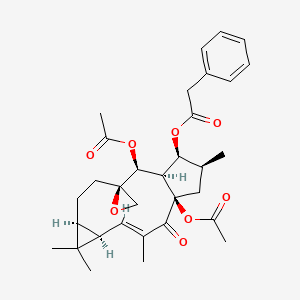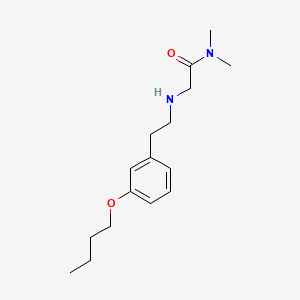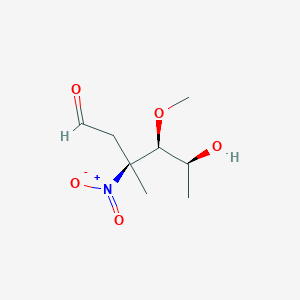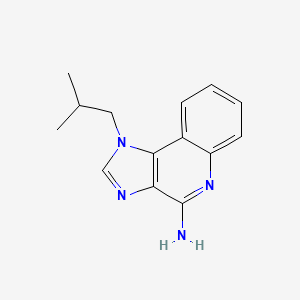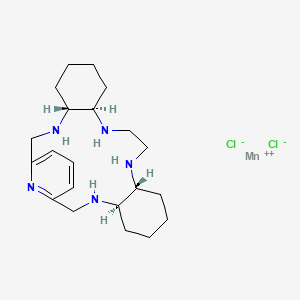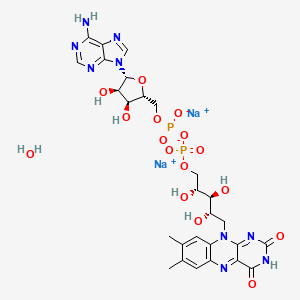
Flavin-Adenin-Dinukleotid-Disodium
Übersicht
Beschreibung
Flavin adenine dinucleotide (FAD) is a redox-active coenzyme associated with various proteins, which is involved with several enzymatic reactions in metabolism . It is a flavin nucleotide and is used as a redox cofactor (electron carrier) by flavoproteins including succinate dehydrogenase (complex), α-ketoglutarate dehydrogenase, apoptosis-inducing factor 2 (AIF-M2, AMID), folate/FAD-dependent tRNA methyltransferases, and N-hydroxylating flavoprotein monooxygenases .
Synthesis Analysis
FAD is synthesized from flavin mononucleotide (FMN) by the transadenylylation reaction using microbial cells . A new and simple enzymatic method for the synthesis of FAD from FMN has been described . The cofactor FAD can also be encapsulated using polymeric gold nanoparticles (PEG-AuNPs) through two chemical methods of functionalization .Molecular Structure Analysis
The molecular structure of FAD involves an isoalloxazine ring, which is central for O2 reactivity . FAD can exist in four redox states, which are the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone .Chemical Reactions Analysis
FAD is involved in several redox reactions that regulate the metabolism of carbohydrates, amino acids, and lipids . It is used to react with NADH for the second step in the electron transport chain . FAD can be converted between these states by accepting or donating electrons .Physical And Chemical Properties Analysis
FAD disodium has a molecular weight of 829.5 g/mol . It appears as white, vitreous crystals . The chemical formula of FAD disodium is C27H31N9Na2O15P2 .Wissenschaftliche Forschungsanwendungen
Redox-Kofaktor in Flavoproteinen
FAD wird als Redox-Kofaktor (Elektronenträger) von Flavoproteinen verwendet . Es spielt eine entscheidende Rolle in verschiedenen Stoffwechselreaktionen, wobei die biologische Funktion untrennbar mit Konformationsänderungen verbunden ist .
Rolle im Succinat-Dehydrogenase-Komplex
FAD ist ein wesentlicher Bestandteil des Succinat-Dehydrogenase-Komplexes, eines Schlüsselenzyms im Citratzyklus. Es unterstützt die Oxidation von Succinat zu Fumarat und trägt so zur Energiegewinnung in Zellen bei .
Rolle in der α-Ketoglutarat-Dehydrogenase
FAD ist auch an der Funktion der α-Ketoglutarat-Dehydrogenase beteiligt, einem Enzym, das eine zentrale Rolle im Citratzyklus spielt. Es unterstützt die Umwandlung von α-Ketoglutarat in Succinyl-CoA, ein weiterer Schritt in der Energieproduktion .
Rolle im Apoptose-induzierenden Faktor 2 (AIF-M2, AMID)
FAD ist Bestandteil des Apoptose-induzierenden Faktors 2 (AIF-M2, AMID), der am programmierten Zelltod oder der Apoptose beteiligt ist. Dieser Prozess ist wichtig für die Entfernung beschädigter oder unnötiger Zellen in einem Organismus .
Rolle in Folat/FAD-abhängigen tRNA-Methyltransferasen
FAD ist ein notwendiger Kofaktor für Folat/FAD-abhängige tRNA-Methyltransferasen. Diese Enzyme sind an der Methylierung von tRNA beteiligt, einem Prozess, der für die ordnungsgemäße Funktion der Proteinsynthese entscheidend ist .
Rolle in N-Hydroxylierenden Flavoprotein-Monooxygenasen
FAD wird von N-hydroxylierenden Flavoprotein-Monooxygenasen verwendet, Enzymen, die eine Rolle bei der Hydroxylierung verschiedener Substrate spielen. Dieser Prozess ist wichtig für den Metabolismus von Medikamenten und Xenobiotika .
Rolle in Glucoseoxidase für Biosensoren
FAD, wenn es an Glucoseoxidase gebunden ist, wird zur Entwicklung optischer Biosensoren zur Überwachung der Glukosekonzentration eingesetzt . Der pH-Wert beeinflusst die Absorptions- und Fluoreszenzspektren von FAD und Glucoseoxidase, während die Sol-Gel-Immobilisierung die optischen Eigenschaften des Enzyms erhält .
Strukturelle und dynamische Eigenschaften
FAD zeigt dynamische und strukturelle Eigenschaften in wässrigen Lösungen und wenn es an freie und Sol-Gel-immobilisierte Glucoseoxidase gebunden ist . Diese Eigenschaften können für die Entwicklung neuer biotechnologischer Geräte genutzt werden .
Wirkmechanismus
Flavin Adenine Dinucleotide Disodium (FAD) is a redox-active coenzyme associated with various proteins, playing a crucial role in several enzymatic reactions in metabolism .
Target of Action
FAD primarily targets various aerobic dehydrogenases, such as D-amino acid oxidase and L-amino acid oxidase . It also interacts with other proteins like NADH dehydrogenase, p-hydroxybenzoate hydroxylase, nitric oxide synthase, and NAD(P)H dehydrogenase .
Mode of Action
FAD acts as a cofactor for these enzymes, participating in redox reactions. It can exist in four redox states: the flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone . FAD, in its fully oxidized form (quinone), accepts two electrons and two protons to become FADH2 (hydroquinone form). The semiquinone (FADH) can be formed by either reduction of FAD or oxidation of FADH2 by accepting or donating one electron and one proton, respectively .
Biochemical Pathways
FAD is involved in various biochemical pathways, including the oxidative metabolism of carbohydrates, amino acids, and fatty acids . It is also a part of the mitochondrial electron transport chain . In the form of FMN, it is involved in the first enzyme complex of the electron transport chain .
Pharmacokinetics
Its solubility and utilization rate are higher than that of riboflavin, making it suitable for intramuscular and intravenous injection .
Result of Action
The action of FAD results in the promotion of the metabolism of sugars, fats, and proteins . As a derivative of vitamin B2, it plays a significant role in maintaining the normal function of skin, mucous membranes, and vision . It is particularly important in cellular respiration .
Action Environment
The action, efficacy, and stability of FAD can be influenced by environmental factors. For instance, exposure to sunlight and alkaline conditions can lead to its decomposition into riboflavin . Furthermore, the presence of organic molecules can affect the interaction of the adenine and isoalloxazine rings, which can influence the stabilization of different conformations of FAD .
Safety and Hazards
Zukünftige Richtungen
Recent studies suggest that overlooked flavin-N5-oxygen adducts are more widespread and may facilitate versatile chemistry . More research is needed to understand the dynamics of flavin associations . There are considerable efforts underway to exploit circadian mechanisms for diagnosis, treatment, and prevention of diseases .
Biochemische Analyse
Biochemical Properties
Flavin Adenine Dinucleotide Disodium is involved in numerous important metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a critical electron transporter in living systems and catalyzes several 1-2 electron redox reactions . It is also known to interact with enzymes such as succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .
Cellular Effects
Flavin Adenine Dinucleotide Disodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also plays a pivotal role in the energy production of our cells .
Molecular Mechanism
Flavin Adenine Dinucleotide Disodium exerts its effects at the molecular level through various mechanisms. It can exist in four redox states: the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone . It is converted between these states by accepting or donating electrons . In its fully oxidized form, or quinone form, it accepts two electrons and two protons to become FADH2 (hydroquinone form) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flavin Adenine Dinucleotide Disodium change over time. It exhibits conformational dynamics in performing its biological functions due to the local orientation of isoalloxazine and adenine . Conventional methods detect stable conformations of Flavin Adenine Dinucleotide Disodium molecules, while transient intermediates are hidden in ensemble measurements .
Metabolic Pathways
Flavin Adenine Dinucleotide Disodium is involved in several metabolic pathways. It is associated with various proteins, which are involved with several enzymatic reactions in metabolism . Many flavoproteins are known: components of the succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .
Transport and Distribution
The transport and distribution of Flavin Adenine Dinucleotide Disodium within cells and tissues involve specialized transporters (RFVTs), riboflavin kinase (RFK), which catalyze the formation of FMN, and FAD synthase or FMN adenylyl transferase (FADS or FMNAT), which adenylates FMN to FAD .
Subcellular Localization
It is known that a fine coordination among apo-flavoprotein turn-over, cofactor availability, and, in eukaryotic cells, sub-cellular flavin trafficking, is required in order to ensure correct flavoproteome maintenance .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Flavin adenine dinucleotide disodium involves the condensation of riboflavin and adenosine monophosphate (AMP) followed by phosphorylation and reduction steps.", "Starting Materials": [ "Riboflavin", "Adenosine monophosphate (AMP)", "Sodium hydroxide (NaOH)", "Phosphoric acid (H3PO4)", "Sodium dithionite (Na2S2O4)", "Sodium borohydride (NaBH4)" ], "Reaction": [ "Riboflavin and AMP are reacted in the presence of NaOH to form Flavin adenine dinucleotide (FAD).", "FAD is then phosphorylated using H3PO4 to form Flavin adenine dinucleotide monophosphate (FADP).", "Sodium dithionite is used to reduce FADP to Flavin adenine dinucleotide semiquinone (FADH).", "Finally, FADH is reduced with NaBH4 to form Flavin adenine dinucleotide disodium." ] } | |
CAS-Nummer |
84366-81-4 |
Molekularformel |
C27H31N9Na2O15P2 |
Molekulargewicht |
829.5 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26+;;/m0../s1 |
InChI-Schlüssel |
XLRHXNIVIZZOON-WFUPGROFSA-L |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
146-14-5 84366-81-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dinucleotide, Flavin-Adenine FAD Flavin Adenine Dinucleotide Flavin-Adenine Dinucleotide Flavitan |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




